

Chloral Hydrate as a Reagent in Fungal Identification: A Technical Guide

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Introduction

Chloral hydrate ($C_2H_3Cl_3O_2$) is a geminal diol that has historically served as a crucial reagent in the field of mycology for the microscopic identification of fungi.[1] Despite its declining use in medicine, it remains a valuable, albeit regulated, laboratory chemical.[2] Its primary utility in mycology stems from its properties as a potent clearing agent, which renders fungal structures more transparent for detailed microscopic examination.[3][4] This guide provides an in-depth overview of the applications, mechanisms, and protocols associated with the use of **chloral** hydrate in fungal identification for researchers, scientists, and drug development professionals.

1.0 Chemical and Physical Properties

Chloral hydrate is a colorless, crystalline solid.[5] It is highly soluble in water and ethanol.[1] A key property relevant to microscopy is its high refractive index, which minimizes light scatter and improves the clarity of the specimen when used as a mounting medium.[3][6]

Table 1: Physical and Chemical Properties of **Chloral** Hydrate

Property	Value	References
Molecular Formula	C ₂ H ₃ Cl ₃ O ₂	[7]
Molar Mass	165.40 g/mol	-
Appearance	Colorless crystals	[5]
Melting Point	57 °C (135 °F; 330 K)	[1]
Boiling Point	98 °C (208 °F; 371 K) (decomposes)	[1]
Solubility in Water	~6600 g/L at 20 °C	[8]
Density	1.91 g/cm ³ at 20 °C	[8]

2.0 Mechanism of Action in Fungal Specimen Preparation

The primary function of **chloral** hydrate in mycology is as a clearing agent. When applied to a fungal specimen, it dissolves intracellular contents such as cytoplasm and pigments.[3] This process makes the often thick and opaque cell walls of fungal hyphae, spores, and other structures transparent, allowing for unobscured observation of their morphology, ornamentation, and septation.[3][5]

In addition to its clearing properties, **chloral** hydrate's high refractive index is advantageous. Mounting media with high refractive indices reduce the difference in light speed between the glass slide, the medium, and the specimen, leading to increased image clarity and a greater depth of field.[6]

At a cellular level, **chloral** hydrate has been shown to interfere with mitosis in fungi like *Aspergillus nidulans* by preventing the formation of mitotic spindles, an effect known as c-mitosis.[9] While this is a significant biological effect, it is the chemical clearing action that is primarily exploited for fungal identification.

3.0 Key Applications in Fungal Identification

Chloral hydrate is a critical component in two well-established mycological reagents: Melzer's Reagent and Hoyer's Solution.

3.1 Melzer's Reagent

Melzer's reagent is an iodine-based solution indispensable for the identification of certain species of fungi, particularly within the Basidiomycota (e.g., the genus *Russula*) and Ascomycota.^{[4][10]} The reagent is used to test for two key chemical reactions in fungal cell walls: amyloidity and dextrinoidity.

- **Composition:** The reagent consists of **chloral** hydrate, iodine, and potassium iodide dissolved in water.^[10] The **chloral** hydrate acts as the clearing agent, while the iodine is the staining agent.^[10] Potassium iodide is included to increase the solubility of iodine in the aqueous solution.^[10]
- **Reactions:** When fungal tissue or spores are mounted in Melzer's reagent, one of three reactions can be observed^{[10][11]}:
 - **Amyloid (Melzer's-positive):** The material stains blue to black, similar to a starch-iodine reaction. This is thought to be due to the presence of starch-like polysaccharides in the cell walls.^[10]
 - **Dextrinoid (Pseudoamyloid):** The material stains reddish-brown.
 - **Inamyloid (Melzer's-negative):** The material does not change color, or may appear faintly yellow-brown from the color of the reagent itself.

These reactions are often critical for distinguishing between morphologically similar species.

Table 2: Common Formulations of Melzer's Reagent

Component	Melzer's Original (1924) (per 20g water)	"Langeron's Modification" (Commonly Used)	boletales.com Formulation
Chloral Hydrate	20 g (in a 1:1 ratio with the IKI solution)	100 g	22 g
Potassium Iodide (KI)	1.5 g	5 g	1.5 g
Iodine (I ₂)	0.5 g	1.5 g	0.5 g
Distilled Water	20 g	100 mL	20 mL
References	[4] [10]	[4]	[12]

3.2 Hoyer's Solution

Hoyer's solution is a semi-permanent mounting medium used for the microscopic observation of small specimens, including fungi and small arthropods.[\[1\]](#) Its formulation typically includes **chloral** hydrate, gum arabic, and glycerol.[\[1\]](#) The **chloral** hydrate serves as both a clearing agent and a preservative, while the gum arabic provides viscosity and the glycerol prevents the medium from drying out and crystallizing.[\[1\]](#)

3.3 General Clearing Agent

A simple aqueous solution of **chloral** hydrate can be used as a standalone clearing agent.[\[13\]](#) It is particularly effective for destaining darkly pigmented fungal structures or host tissues to reveal the extent of fungal growth.[\[13\]](#) For example, it is used to decolorize plant tissues stained with trypan blue to visualize fungal infection structures like hyphae and haustoria.[\[13\]](#)

Table 3: Refractive Indices of Common Microscopic Mounting Media

Medium	Refractive Index (nD20)
Water	1.3330
Ethanol	1.3550
Lactic Acid	1.4255
Acidified Chloral Hydrate in Glycerol	1.4280
Visikol™ (a replacement)	1.4450
Source:[6]	

4.0 Experimental Protocols

Safety Precaution: **Chloral** hydrate is a toxic, corrosive, and regulated substance.[7][14] It is harmful if swallowed and causes skin and eye irritation.[15] All handling must be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][14]

4.1 Protocol for Preparation of Melzer's Reagent (Langeron's Modification)

- Prepare IKI Solution: In a glass beaker, dissolve 5 g of potassium iodide in 100 mL of distilled water. Once the potassium iodide is fully dissolved, add 1.5 g of iodine crystals. Stir with a magnetic stirrer until the iodine is completely dissolved. This may take several hours.
- Add Clearing Agent: In a fume hood, slowly and carefully add 100 g of **chloral** hydrate to the iodine solution.
- Dissolve and Store: Continue stirring until the **chloral** hydrate is fully dissolved. The solution will be dense and syrupy.
- Storage: Transfer the final reagent to a dark, well-sealed glass bottle.[12] Store away from light, as the solution is light-sensitive.[7]

4.2 Protocol for Microscopic Examination of Fungi using Melzer's Reagent

- Specimen Collection: Using a sterile needle or forceps, obtain a small fragment of the fungal tissue (e.g., a piece of a gill, a portion of the stipe base) or a sample of spores.[12] For dried specimens, rehydration in a drop of ethanol or potassium hydroxide (KOH) may be necessary. If KOH is used, it must be neutralized before applying Melzer's, as the reagent degrades in alkaline solutions.[10]
- Slide Preparation: Place a small drop of Melzer's reagent onto a clean microscope slide.
- Mounting: Transfer the fungal material into the drop of reagent and gently tease it apart with the needles to ensure it is well-saturated.
- Coverslip: Gently lower a coverslip over the specimen, avoiding air bubbles.[12] Excess reagent can be blotted away with a piece of filter paper.
- Observation: Examine the slide under a light microscope. The amyloid or dextrinoid reaction is typically immediate but may take up to 20 minutes to fully develop in some cases.[10] Observe for color changes in the spore walls, hyphae, or other tissues.

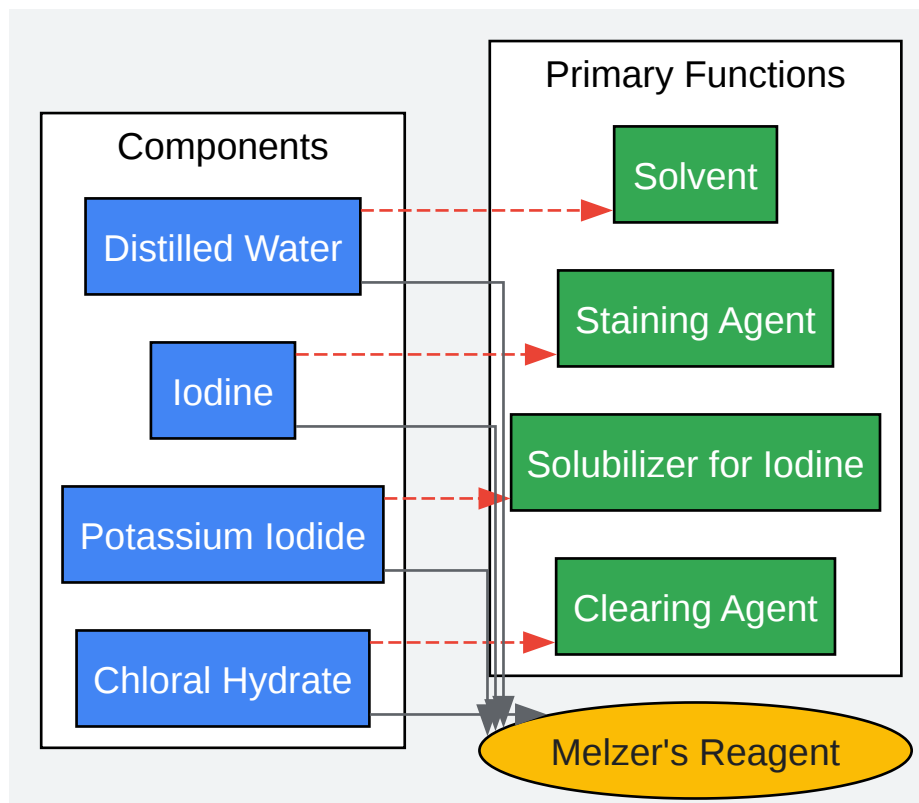
4.3 Protocol for Clearing Plant Tissue with **Chloral** Hydrate

This protocol is adapted from methods used to visualize fungal pathogens within plant tissue.
[13]

- Staining (Optional): Stain the infected plant tissue first. For example, boil whole seedlings for 1 minute in a lactophenol-trypan blue solution to stain fungal structures.
- Destaining/Clearing: Place the stained tissue into a 2.5 g/mL **chloral** hydrate solution (prepared by dissolving 2.5 g of **chloral** hydrate in 1 mL of distilled water).[13] Allow the tissue to sit for 30 minutes or until the plant pigments are sufficiently cleared, making the blue-stained fungal hyphae visible. This step must be performed in a fume hood.[13]
- Washing: Rinse the tissue twice with distilled water to remove the **chloral** hydrate.
- Mounting and Observation: Mount the cleared tissue on a slide in a drop of water or 50% glycerol and observe under a microscope.

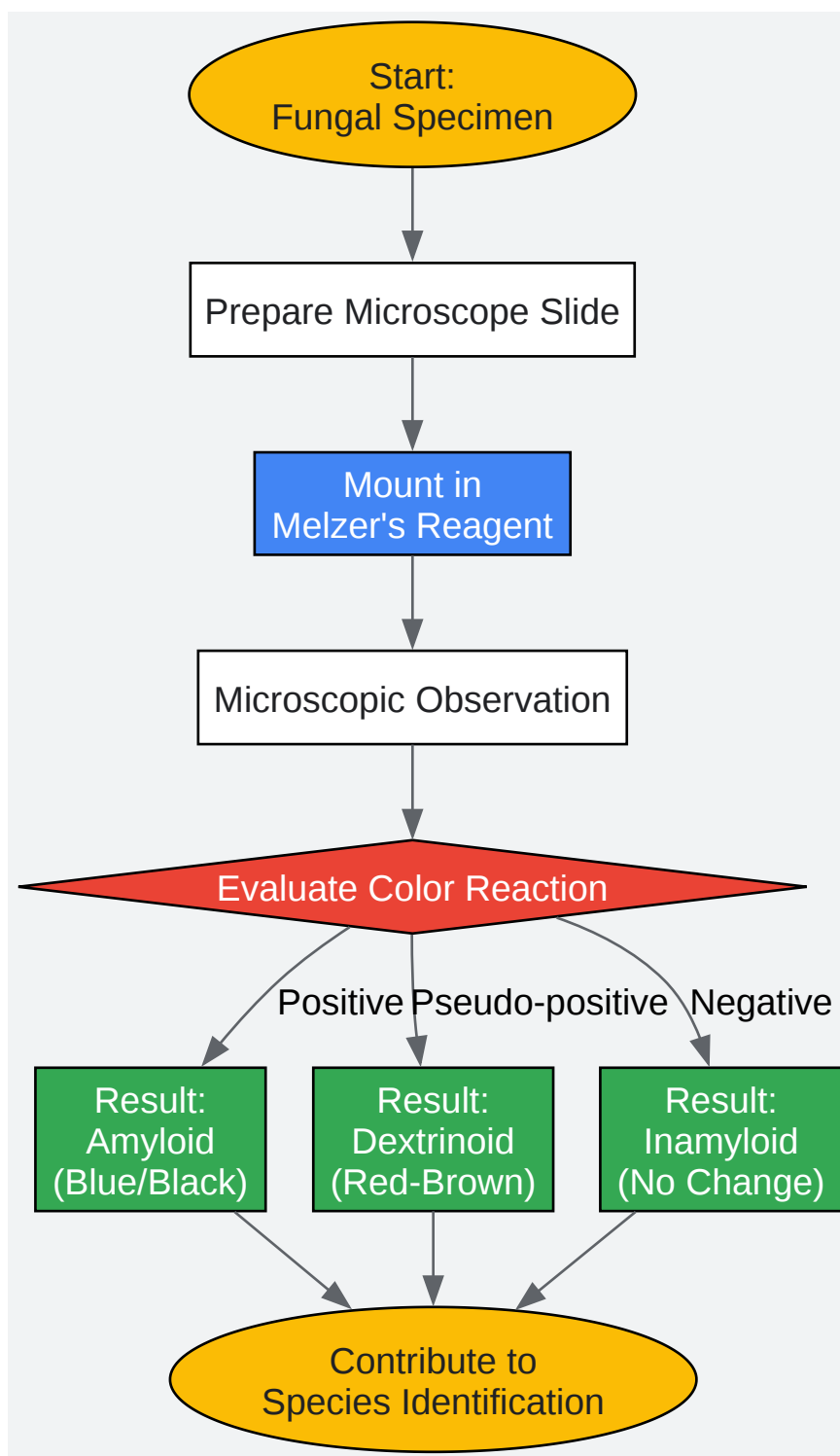
5.0 Visualizations: Workflows and Compositions

The following diagrams illustrate key workflows and relationships involving **chloral** hydrate in fungal identification.



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Caption: Composition and function of components in Melzer's Reagent.



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Caption: Experimental workflow for fungal identification using Melzer's reagent.

6.0 Alternatives to **Chloral** Hydrate

Due to its status as a regulated substance, obtaining **chloral** hydrate can be difficult, particularly in academic settings.[1][3] This has spurred the development of alternative clearing agents. One such proprietary alternative is Visikol™, a formulation based on a polychlorinated alcohol mixture, which has been shown to be an effective replacement for **chloral** hydrate in clearing plant tissues for microscopy.[6] However, for inducing the critical amyloid/dextrinoid reaction, no perfect substitute for the complete Melzer's reagent formulation has been universally accepted, and tests have shown that alternatives may produce different reactions.[10] Researchers sometimes use Lugol's iodine as a substitute, but it can yield inconsistent results compared to Melzer's reagent.[4][16]

Conclusion

Chloral hydrate remains a cornerstone reagent in classical mycology due to its exceptional clearing properties. Its incorporation into Melzer's reagent provides a vital taxonomic tool for species-level identification based on specific cell wall chemistries. While handling requires strict safety protocols and its acquisition is regulated, its effectiveness in revealing fine morphological details is unparalleled. For professionals in mycology and related fields, a thorough understanding of the principles and protocols involving **chloral** hydrate is essential for accurate fungal identification.

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